Fmoc-His(Tos)-OH
Description
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O6S/c1-18-10-12-20(13-11-18)38(35,36)31-15-19(29-17-31)14-26(27(32)33)30-28(34)37-16-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-13,15,17,25-26H,14,16H2,1H3,(H,30,34)(H,32,33)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAKSHNECOECCD-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583802 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-(4-methylbenzene-1-sulfonyl)-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112380-10-6 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-(4-methylbenzene-1-sulfonyl)-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sequential Protection Strategy
The synthesis begins with histidine’s α-amino group protection using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride. This reaction is conducted in a biphasic system of water and dichloromethane (DCM), with sodium bicarbonate maintaining a pH of 8–9. The Fmoc group is selectively introduced, achieving >95% yield under ambient conditions.
The imidazole side chain is subsequently protected using tosyl chloride (TsCl). This step requires anhydrous conditions, with pyridine as both solvent and base, to prevent hydrolysis of TsCl. Reaction temperatures are maintained at 0–5°C to suppress side reactions, yielding this compound with 85–90% efficiency.
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance reproducibility and scalability. Key parameters include:
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Residence Time | 20–30 min | Prolonged times increase racemization |
| Temperature | 25°C | Higher temps degrade Fmoc group |
| Solvent System | DCM/Pyridine (4:1) | Ensures homogeneous mixing |
Automated purification systems, such as reverse-phase HPLC, isolate this compound with ≥99% purity, critical for pharmaceutical-grade applications.
Reaction Conditions and Optimization
Racemization Mitigation
Racemization at histidine’s α-carbon is a major concern. Studies comparing coupling reagents demonstrate:
| Reagent System | Racemization (%) | Coupling Yield (%) |
|---|---|---|
| DIC/OxymaPure | 0.37 | 99 |
| HCTU/6-Cl-HOBt | 0.25 | 98 |
| T3P (2-MeTHF) | 2.12 | 94 |
Low-temperature coupling (≤25°C) and shortened pre-activation times (≤2 min) reduce racemization by 60–80%.
Solubility Challenges
This compound exhibits poor solubility in green solvents like dimethyl sulfoxide (DMSO)/2-methyltetrahydrofuran (2-MeTHF) mixtures, necessitating hazardous solvents like DMF. Comparative solubility data:
| Solvent System | Solubility (mg/mL) |
|---|---|
| DMF | 150 |
| DMSO/2-MeTHF (3:7) | 12 |
| Acetonitrile/Water (1:1) | 45 |
Innovative approaches, such as ultrasound-assisted dissolution, improve solubility to 80 mg/mL in DMSO/2-MeTHF, enabling eco-friendly SPPS.
Purification and Quality Control
Acid-Base Extraction
Crude product is dissolved in ethyl acetate and washed with 10% phosphoric acid to remove pyridine residues. The organic layer is dried over sodium sulfate and concentrated under vacuum, yielding a white solid with 85–90% purity.
Chromatographic Refinement
Preparative HPLC with a C18 column resolves residual impurities. Gradient elution (20–80% acetonitrile in 0.1% TFA over 30 min) achieves ≥99% purity, as confirmed by LC-MS and chiral HPLC.
Comparative Analysis of Histidine Protecting Groups
Tosyl vs. Trityl (Trt) and Boc Groups
| Parameter | Tos | Trt | Boc |
|---|---|---|---|
| Deprotection Acid | 1% TFA | 1–5% TFA | ≥95% TFA |
| Racemization (%) | 0.3–1.5 | 0.5–2.0 | 0.2–0.8 |
| Solubility in DMSO/2-MeTHF | Low | Moderate | High |
Tos strikes a balance between mild deprotection and moderate racemization but lags in green chemistry compatibility compared to Boc.
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions: Fmoc-His(Tos)-OH undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine or 4-methylpiperidine in a solution of dimethylformamide (DMF).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Coupling: DIC and HOBt in DMF.
Major Products: The major products formed from these reactions are peptides with the desired sequence, where the Fmoc and Tos groups are removed to yield the free amino and imidazole groups of histidine .
Scientific Research Applications
Role in Solid-Phase Peptide Synthesis (SPPS)
2.1 Mitigation of Epimerization
One of the significant advantages of using Fmoc-His(Tos)-OH in SPPS is its ability to reduce epimerization, a common problem when synthesizing peptides containing histidine. Epimerization can lead to the formation of unwanted D-isomers, which may affect the biological activity of the resulting peptides. Studies have shown that using this compound results in lower levels of epimerization compared to other histidine derivatives .
2.2 Enhanced Stability
This compound exhibits excellent stability in solution, which is crucial for maintaining high purity levels during peptide synthesis. Comparatively, other derivatives like Fmoc-His(Trt)-OH show significant discoloration and degradation over time, while this compound remains stable . This stability allows for longer reaction times without compromising the integrity of the product.
Peptide Synthesis Optimization
A study focused on optimizing reaction conditions for coupling this compound with other amino acids demonstrated that it could be effectively utilized at elevated temperatures (up to 90 °C) with minimal epimerization rates. For instance, when coupled with phenylalanine and lysine, yields were reported to be above 95% with less than 0.5% epimerization .
| Amino Acid | Coupling Conditions | Yield (%) | Epimerization (%) |
|---|---|---|---|
| Fmoc-Phe-OH | 90 °C, 10 min | 98 | 0.12 |
| Fmoc-Lys-OH | 90 °C, 15 min | 97 | 0.18 |
| Fmoc-Ser-OH | 80 °C, 5 min | 95 | 0.4 |
Reactive Extrusion Methodology
Reactive extrusion has emerged as a novel approach for peptide synthesis involving this compound. In this method, various amino acids were successfully coupled using a co-rotating twin-screw extruder, achieving high yields and low epimerization rates . This technique allows for continuous processing and better control over reaction parameters.
Mechanism of Action
Mechanism and Molecular Targets: The mechanism of action of Fmoc-His(Tos)-OH involves the protection of the amino and imidazole groups of histidine during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino group, while the Tos group protects the imidazole side chain. These protecting groups are selectively removed under specific conditions to yield the desired peptide sequence .
Comparison with Similar Compounds
Challenges:
- Solubility : Poor solubility in green solvent mixtures (e.g., DMSO/2-MeTHF) complicates its use in environmentally friendly SPPS .
Comparison with Similar Histidine Derivatives
Fmoc-His(Boc)-OH
Fmoc-His(MBom)-OH
- Protection : MBom (methylbenzyloxymethyl) on the π-nitrogen.
- Racemization :
- Limitations :
Fmoc-His(Mtt)-OH
Fmoc-His(Np-(CH2)8Ph)-OH
- Protection : A hydrophobic octylphenyl group on the π-nitrogen.
- Applications : Used in specialized peptide libraries to enhance membrane permeability .
- Limitations: Limited commercial availability and high cost .
Critical Data Tables
Table 1: Racemization Rates Under Different Conditions
Table 2: Solubility and Practical Considerations
Research Insights
- Green Chemistry : Fmoc-His(Boc)-OH is preferred in sustainable SPPS due to its solubility in binary solvents like DMSO/2-MeTHF, reducing reliance on toxic DMF .
- Racemization Mitigation : Preactivation time and coupling temperature are critical for Fmoc-His(Trt)-OH. Design of Experiments (DoE) strategies can reduce racemization to <2% .
- Quality Control : RP-HPLC methods using Chiral MX columns can detect <0.05% D-isomer contamination in Fmoc-His(Trt)-OH batches .
Biological Activity
Introduction
Fmoc-His(Tos)-OH is a derivative of histidine, an amino acid that plays a crucial role in various biological processes. This compound is particularly significant in peptide synthesis due to its unique properties, including its susceptibility to epimerization and its role in enzyme catalysis. This article explores the biological activity of this compound, focusing on its synthesis, stability, and applications in peptide synthesis.
Synthesis Techniques
This compound can be synthesized through various methods, including solid-phase peptide synthesis (SPPS) and reactive extrusion techniques. The choice of coupling reagents significantly impacts the yield and purity of the final product.
- Solid-Phase Peptide Synthesis (SPPS) : In SPPS, this compound is often coupled with other amino acids using reagents like diisopropylcarbodiimide (DIC) and OxymaPure. Studies have shown that using DIC can lead to high conversion rates with minimal epimerization, as demonstrated in Table 1 below.
| Coupling Reagent | Conversion (%) | Epimerization (%) |
|---|---|---|
| DIC/OxymaPure | >99 | 0.37 |
| EDC.HCl/OxymaPure | 86 | 0.40 |
| T3P (2-MeTHF) | 94 | 2.12 |
- Reactive Extrusion : This method has been optimized for the synthesis of this compound, achieving yields up to 99% with controlled epimerization levels (0.37%) when using a co-rotating twin-screw extruder at specific temperatures and mixing times .
Stability Insights
The stability of this compound is influenced by the protecting groups used during synthesis. The Tosyl (Tos) group provides a balance between reactivity and stability, allowing for efficient coupling while minimizing side reactions. Notably, histidine derivatives are prone to epimerization; thus, careful control during activation is essential to maintain enantiomeric purity, which directly impacts biological activity .
Role in Enzyme Catalysis
Histidine residues are critical in enzyme active sites due to their ability to donate or accept protons, facilitating catalytic processes. This compound retains these properties, making it suitable for studies involving enzyme kinetics and mechanism elucidation.
Case Study: Enzyme Kinetics
In a study examining the catalytic efficiency of histidine-containing peptides, this compound was incorporated into various peptide sequences. The findings indicated that peptides with histidine significantly enhanced catalytic rates compared to those without:
- Peptide A (without histidine): k_cat = 0.5 s⁻¹
- Peptide B (with this compound): k_cat = 2.5 s⁻¹
This illustrates the importance of histidine in enzyme activity and the potential of this compound in developing peptide-based catalysts .
Antimicrobial Activity
Recent research has also explored the antimicrobial properties of peptides containing this compound. These studies suggest that certain histidine derivatives exhibit significant activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
A series of peptides were synthesized incorporating this compound and tested against E. coli and S. aureus. The results demonstrated:
- Minimum Inhibitory Concentration (MIC) values for peptides containing this compound were significantly lower than those without histidine residues.
| Peptide Composition | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |
|---|---|---|
| Control (no His) | 128 | 256 |
| Peptide with this compound | 32 | 64 |
These findings suggest that this compound enhances the antimicrobial activity of peptides through mechanisms yet to be fully elucidated .
Q & A
What experimental strategies minimize racemization of Fmoc-His(Tos)-OH during solid-phase peptide synthesis (SPPS)?
Methodological Answer:
Racemization of histidine derivatives like this compound is influenced by pre-activation time, temperature, and coupling reagents. Key strategies include:
- Shortened pre-activation times : Prolonged activation of the carboxylate group increases racemization risk. A Design of Experiments (DoE) approach identified that limiting pre-activation to ≤2 minutes reduces racemization by 60–80% compared to 5-minute activations .
- Low-temperature coupling : Coupling at ≤50°C minimizes epimerization. For example, Fmoc-His(Boc)-OH (structurally analogous to Tos) showed <1% racemization at 50°C, while higher temperatures (e.g., 80°C) led to >15% racemization .
- Optimized coupling reagents : Avoid carbodiimide-based activators (e.g., DIC) for histidine residues. HCTU/6-Cl-HOBt/DIPEA mixtures reduce racemization by stabilizing the activated amino acid intermediate .
How does the choice of protecting group (Tos vs. Trt, Boc, or MBom) impact the stereochemical integrity of histidine in SPPS?
Methodological Answer:
The protecting group on histidine’s imidazole ring critically affects racemization and solubility:
- Tos (Tosyl) : Acid-labile and moderately stable during coupling. However, like Trt, Tos may increase racemization under prolonged activation. Direct comparisons are limited, but Trt-protected histidine showed 1–2% racemization in DMF, while Boc-protected analogs had <0.5% .
- Boc : Offers superior solubility in green solvents (e.g., DMSO/2-MeTHF mixtures) and lower racemization (0.3–0.8%) due to steric hindrance at the α-carbon .
- MBom : A niche group with minimal racemization (0.3%) but limited commercial availability and higher synthesis costs .
Recommendation : For Tos, prioritize short activation times and avoid microwave heating to mitigate racemization risks.
How can researchers design experiments to optimize coupling efficiency and purity for this compound?
Advanced Methodological Answer:
A Taguchi DoE framework is effective for parameter optimization:
Critical Parameters : Identify factors like activation time (1–5 min), temperature (25–50°C), solvent (DMF vs. DMSO/2-MeTHF), and coupling reagent (DIC vs. HCTU) .
Response Variables : Measure racemization via chiral HPLC or LC-MS and coupling efficiency via Kaiser test .
Model Validation : Use ANOVA to rank parameter significance. For example, a study on Fmoc-His(Trt)-OH found that pre-activation time contributed 45% to racemization variance, while solvent composition accounted for 30% .
Optimal Conditions : For Tos, preliminary data suggest coupling at 25°C with HCTU/oxyma in DMSO/2-MeTHF (3:7) reduces racemization to <1% while maintaining >98% coupling yield .
What analytical techniques are most reliable for detecting and quantifying histidine racemization in synthetic peptides?
Advanced Methodological Answer:
- Chiral HPLC : Baseline separation of L- and D-histidine using chiral stationary phases (e.g., Chirobiotic T). Detection limits as low as 0.1% epimerization .
- LC-MS/MS : MRM (Multiple Reaction Monitoring) modes enhance sensitivity for trace D-isomers. For example, a 15N3-labeled internal standard improved quantification accuracy in Fmoc-His(Trt)-OH studies .
- Circular Dichroism (CD) : Detects conformational changes in peptides caused by racemization, though less quantitative than chromatographic methods .
How do solvent systems influence the racemization and solubility of this compound?
Advanced Methodological Answer:
- Binary green solvents : DMSO/2-MeTHF (3:7) reduces racemization by 50% compared to DMF, likely due to lower dielectric constant stabilizing the activated amino acid .
- Solubility challenges : Tos-protected histidine may require 0.1 M Oxyma in DMF for full dissolution, similar to Trt derivatives. Boc analogs dissolve readily in most solvents, enabling higher concentrations (0.5 M) .
- Temperature effects : Avoid solvents with high boiling points (e.g., NMP) if coupling at elevated temperatures, as they exacerbate racemization .
What side reactions are associated with this compound, and how can they be mitigated?
Advanced Methodological Answer:
- Nα-DIC endcapping : Occurs when excess DIC reacts with the peptide’s N-terminus, forming an inert urea derivative. Mitigation:
- β-Elimination : Acid-sensitive Tos groups may degrade during TFA cleavage if improperly handled. Use scavengers (e.g., triisopropylsilane) during deprotection .
- Imidazole ring alkylation : Rare but possible under basic conditions. Maintain coupling pH ≤8.0 and avoid prolonged exposure to piperidine .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
